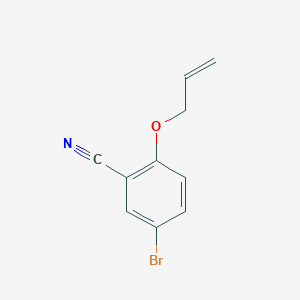

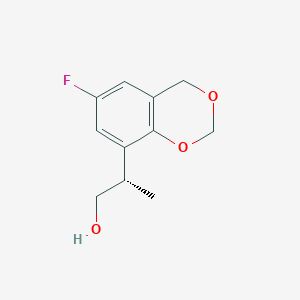

2-(Allyloxy)-5-bromobenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a four-step protocol was used to produce 3-allyl-2-(allyloxy)-5-bromoaniline from commercially available 2-allylphenol. The synthetic steps used were nitration, selective bromination, allylation, and reduction of the nitro group .Aplicaciones Científicas De Investigación

Herbicide Resistance and Detoxification

A novel approach to achieving herbicide resistance in plants involves the expression of a bacterial detoxification gene that converts bromoxynil, a related compound to 2-(Allyloxy)-5-bromobenzonitrile, into a non-toxic metabolite. This strategy has been successfully applied in transgenic tobacco plants, demonstrating potential applications in crop protection and agricultural biotechnology (Stalker, McBride, & Malyj, 1988). Additionally, the metabolism of bromoxynil by soil bacteria highlights a microbial pathway for the detoxification of halogenated aromatic nitriles, suggesting bioremediation applications (McBride, Kenny, & Stalker, 1986).

Environmental Degradation

The anaerobic biodegradability of bromoxynil under various conditions indicates that this compound and its transformation products can be degraded in environments such as methanogenic, sulfidogenic, and Fe(III)-reducing conditions. This research is crucial for understanding the fate of such chemicals in the environment and for developing strategies to mitigate their impact (Knight, Berman, & Häggblom, 2003).

Organic Synthesis and Chemical Properties

Studies on the synthesis of related compounds, such as 5-Bromo-2-isobutoxybenzonitrile, highlight the importance of these chemicals as intermediates in pharmaceutical manufacturing. The research demonstrates the feasibility of producing such compounds through a series of reactions, offering insights into scalable and cost-effective production methods (Meng Fan-hao, 2012). Additionally, the photochemical behavior of substituted 4-halogenophenols, including effects of a CN substituent, has been investigated, providing valuable information for applications in photochemistry and the development of photostable compounds (Bonnichon, Grabner, Guyot, & Richard, 1999).

Safety and Hazards

Propiedades

IUPAC Name |

5-bromo-2-prop-2-enoxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h2-4,6H,1,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIQNDMJNRSONZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)Br)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Allyloxy)-5-bromobenzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

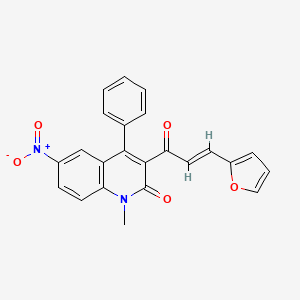

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B2646373.png)

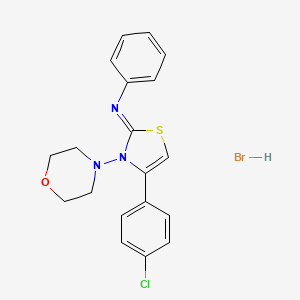

![N-(4-isopropylbenzyl)-2-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2646375.png)

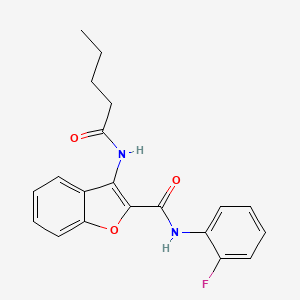

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2646377.png)

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2646387.png)

![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B2646388.png)

![2-(3-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B2646389.png)

![N,N-dibenzyl-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide](/img/structure/B2646395.png)